tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Description
Crystallographic Analysis and Molecular Geometry
The crystallographic characterization of this compound reveals a complex three-dimensional molecular architecture with specific geometric parameters that define its structural identity. The compound crystallizes with a molecular formula of C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 grams per mole, establishing its position within the family of substituted pyrrolopyridine derivatives. Crystallographic studies have been conducted to elucidate the three-dimensional arrangement of atoms within the molecule, revealing important geometric parameters such as bond angles and torsion angles that are critical for understanding its reactivity and interaction with biological targets.
The molecular geometry exhibits characteristic features of the pyrrolo[2,3-b]pyridine scaffold, where the pyrrole ring is fused to the pyridine ring in a specific orientation that creates a planar heterocyclic system. The tert-butyl ester group provides stability and influences the compound's lipophilicity through its bulky aliphatic character. The hydroxymethyl substituent at the 3-position introduces additional hydrogen bonding capability and conformational flexibility to the overall molecular structure. Detailed geometric analysis shows that the nitrogen atoms within the bicyclic core maintain sp² hybridization, contributing to the planar aromatic character of the heterocyclic system.
The crystallographic data indicates specific intermolecular interactions that stabilize the crystal lattice structure. These interactions primarily involve hydrogen bonding between the hydroxymethyl group and neighboring molecules, creating a network of stabilizing contacts within the crystal structure. The tert-butyl carboxylate moiety adopts a specific orientation relative to the pyrrolo[2,3-b]pyridine plane, with torsion angles that minimize steric hindrance while maintaining optimal electronic conjugation between the heterocyclic core and the ester functionality.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₃ | |
| Molecular Weight | 248.28 g/mol | |
| Chemical Abstracts Service Number | 144657-67-0 | |
| Melting Point | 146-148°C | |
| Topological Polar Surface Area | 64.35 Ų |
Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound employs multiple analytical techniques to establish structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework through proton and carbon-13 chemical shift patterns that are characteristic of the pyrrolo[2,3-b]pyridine system. The proton nuclear magnetic resonance spectrum displays distinctive signals corresponding to the aromatic protons of the heterocyclic core, the methylene protons of the hydroxymethyl group, and the aliphatic protons of the tert-butyl ester moiety.
The aromatic region of the proton nuclear magnetic resonance spectrum shows characteristic downfield chemical shifts for the pyridine ring protons, typically appearing between 7.5 and 8.5 parts per million. The pyrrole nitrogen-hydrogen proton appears as a broad signal around 12 parts per million when present in the unprotected form, though this signal is absent in the tert-butyl carboxylate protected derivative. The hydroxymethyl group displays a characteristic singlet for the methylene protons, typically observed around 4.7 parts per million, while the hydroxyl proton appears as a broad signal that may exchange with deuterium oxide.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the characteristic chemical shifts of the heterocyclic carbons, carbonyl carbon of the ester group, and aliphatic carbons of the protective groups. The carbonyl carbon of the tert-butyl ester typically appears around 150 parts per million, while the aromatic carbons of the pyrrolo[2,3-b]pyridine core display chemical shifts in the range of 110-140 parts per million. The quaternary carbon of the tert-butyl group appears around 80 parts per million, with the methyl carbons observed at approximately 28 parts per million.
Mass spectrometry analysis confirms the molecular composition through accurate mass determination and fragmentation pattern analysis. Electrospray ionization mass spectrometry typically displays the molecular ion peak at mass-to-charge ratio 249, corresponding to the protonated molecular ion [M+H]⁺. Fragmentation patterns show characteristic losses including the tert-butyl group (loss of 57 mass units) and the tert-butoxycarbonyl protecting group (loss of 100 mass units), providing diagnostic information for structural confirmation.
| Technique | Key Signals/Features | Characteristic Values |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.5-8.5 ppm |
| ¹H Nuclear Magnetic Resonance | Hydroxymethyl CH₂ | ~4.7 ppm |
| ¹H Nuclear Magnetic Resonance | tert-Butyl CH₃ | ~1.5 ppm |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | ~150 ppm |
| Mass Spectrometry | Molecular ion [M+H]⁺ | m/z 249 |
Tautomeric Forms and Conformational Stability
The tautomeric behavior and conformational stability of this compound represent important aspects of its structural characterization that influence its chemical reactivity and biological activity. Related pyrrolopyridine compounds exhibit tautomeric equilibria between keto and enol forms, particularly when hydroxyl or carbonyl functionalities are present in the molecular structure. In the case of pyrrolo[2,3-b]pyridine derivatives, tautomeric equilibria can occur between different protonation states of the nitrogen atoms within the heterocyclic core.
Nuclear magnetic resonance spectroscopy studies of related compounds have demonstrated the existence of multiple tautomeric forms in solution, with the relative populations dependent on solvent polarity and pH conditions. For 1,2-dihydropyrrolo[2,3-b]pyridin-3-one derivatives, proton nuclear magnetic resonance spectroscopy in trifluoroacetic acid showed that two isomers were present, identified as keto and enol tautomers in an approximate ratio of 3:1. The keto tautomer shows characteristic chemical shifts with aromatic protons appearing at specific positions, while the enol tautomer displays different chemical shift patterns reflecting the altered electronic environment.
The conformational stability of this compound is influenced by several structural factors including the bulky tert-butyl ester group, the hydroxymethyl substituent, and the rigid pyrrolo[2,3-b]pyridine core. The tert-butyl ester provides conformational restriction around the carboxylate functionality while simultaneously providing steric protection. The hydroxymethyl group at the 3-position can adopt different rotational conformations, with the preferred orientation determined by intramolecular hydrogen bonding interactions and steric considerations.
Computational studies and experimental observations suggest that the hydroxymethyl group preferentially adopts conformations that minimize steric interactions with the adjacent pyrrole nitrogen and optimize potential hydrogen bonding interactions. The rotation around the carbon-carbon bond connecting the hydroxymethyl group to the pyrrole ring is relatively unrestricted, allowing for conformational flexibility that may be important for biological recognition processes.
Comparative Analysis with Related Pyrrolopyridine Derivatives
The structural comparison of this compound with related pyrrolopyridine derivatives provides insights into structure-activity relationships and synthetic accessibility within this important class of heterocyclic compounds. The pyrrolo[2,3-b]pyridine scaffold represents one of several possible fusion patterns between pyrrole and pyridine rings, with alternative structures including pyrrolo[3,2-b]pyridine and pyrrolo[2,3-c]pyridine isomers that exhibit different electronic and geometric properties.
Comparative analysis with tert-butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate reveals the structural impact of saturation within the pyrrole ring. The dihydro derivative, with molecular formula C₁₂H₁₆N₂O₂ and molecular weight 220.27 grams per mole, lacks the double bond character within the pyrrole ring, resulting in increased conformational flexibility and altered electronic properties. This structural modification affects the planarity of the heterocyclic system and changes the hydrogen bonding patterns compared to the fully aromatic pyrrolo[2,3-b]pyridine core.
The substitution pattern analysis shows that various functional groups can be incorporated at different positions of the pyrrolo[2,3-b]pyridine core. For example, methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate demonstrates the compatibility of amino and carboxylate functionalities within the same molecular framework. This compound, with molecular formula C₉H₉N₃O₂ and molecular weight approximately 191.19 grams per mole, exhibits different electronic properties due to the amino group's electron-donating character and the different position of the carboxylate functionality.
The protective group strategy employed in this compound can be compared with alternative protecting group approaches used in related compounds. The tert-butyl carboxylate protection provides stability under basic conditions while allowing for selective deprotection under acidic conditions. Alternative protecting groups such as benzyl carbamates or silyl ethers offer different stability profiles and deprotection conditions, providing synthetic flexibility for various applications.
Structural modifications at the 3-position demonstrate the synthetic versatility of the pyrrolo[2,3-b]pyridine scaffold. Compounds such as tert-butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate provide reactive handles for cross-coupling reactions, while tert-butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate incorporates additional methyl substitution that affects the electronic properties and steric environment. These structural variations allow for fine-tuning of physical properties, biological activity, and synthetic accessibility.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)pyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-7-9(8-16)10-5-4-6-14-11(10)15/h4-7,16H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXXDPUPBVIHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677979 | |
| Record name | tert-Butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144657-67-0 | |
| Record name | tert-Butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxymethyl Group: This step often involves hydroxymethylation reactions using formaldehyde or other hydroxymethylating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The pyrrolo[2,3-b]pyridine core can be reduced under specific conditions to form various reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Reduced pyrrolo[2,3-b]pyridine derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the study of enzyme interactions and inhibition.
Medicine:
- Explored as a potential drug candidate due to its unique structural features.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of new materials and polymers.
- Employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the pyrrolo[2,3-b]pyridine core can interact with enzyme active sites or receptor binding sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
- tert-Butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the tert-butyl ester group and hydroxymethyl group, they differ in the core structure (pyrrolo[2,3-b]pyridine vs. piperidine or pyrrolidine).
- Reactivity: The presence of different core structures can influence the reactivity and the types of reactions these compounds undergo.
- Applications: The unique structural features of tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate make it suitable for specific applications in medicinal chemistry and biological research, distinguishing it from its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
tert-Butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS Number: 144657-67-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, including its effects on various biological systems, and summarizes relevant research findings.
- Molecular Formula : C₁₃H₁₆N₂O₃
- Molecular Weight : 248.28 g/mol
- Melting Point : 146–148 °C
- Structure : The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that pyrrolo[2,3-b]pyridine derivatives exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb). The activity of these compounds is often linked to their ability to interfere with the fatty acid biosynthesis pathway in bacteria.
| Compound | MIC (µM) | Activity |
|---|---|---|
| Pyrrolo[3,4-c]pyridine derivative | <0.15 | Antimycobacterial |
| Ester derivatives | <3.13 | Moderate activity |
Antiviral Activity
The antiviral potential of pyrrolo[2,3-b]pyridine derivatives has been explored extensively. Compounds have been synthesized and tested against HIV-1, with some showing significant inhibition at low micromolar concentrations.
- Notable Findings :
- Compounds with specific substituents at position 4 demonstrated enhanced anti-HIV activity.
- The most active derivatives exhibited an EC50 <10 µM, indicating strong antiviral efficacy.
Antitumor Activity
Pyrrolo[2,3-b]pyridine derivatives have also been evaluated for their anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| Ovarian Cancer | Moderate | Significant cytotoxicity |
| Breast Cancer | High | Limited toxicity towards healthy cells |
Case Studies
-
Antimycobacterial Study :
A study by Deraeve et al. synthesized several pyrrolo[3,4-c]pyridine derivatives and assessed their antimycobacterial activity. The results indicated that certain ester derivatives had MIC values significantly lower than those of nitriles and amides, showcasing their potential as therapeutic agents against tuberculosis. -
Antiviral Study :
A comprehensive review highlighted the structure-activity relationships of pyrrolo[2,3-b]pyridine derivatives in inhibiting HIV-1 replication. It was found that modifications in the ester substituent significantly influenced antiviral potency.
Q & A
Q. Characterization methods :
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitution and Boc-group integrity. For example, the hydroxymethyl proton appears as a triplet near δ 4.5 ppm .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ = 247.25 m/z for C₁₃H₁₆N₂O₃) .
- X-ray crystallography : Resolves stereochemical ambiguities in the pyrrolopyridine core .
Basic: How does the hydroxymethyl group influence the compound’s reactivity and biological activity?
Answer:
The hydroxymethyl group (-CH₂OH) enhances:
- Solubility : Polar interactions improve aqueous solubility compared to non-hydroxylated analogs, critical for in vitro assays .
- Reactivity : Acts as a handle for further derivatization (e.g., esterification, oxidation to carboxylic acids) .
- Biological interactions : Hydrogen bonding with kinase active sites (e.g., SGK-1 inhibition) enhances target affinity. Structural analogs with hydroxymethyl groups show improved IC₅₀ values compared to methyl or halogen substituents .
Advanced: How can Suzuki-Miyaura cross-coupling reactions be optimized for functionalizing this compound?
Answer:
The boronic ester derivative (e.g., tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate) is a key intermediate for cross-coupling. Optimization strategies include:
Q. Key Comparison :
| Derivative | SGK-1 IC₅₀ (µM) | Selectivity (vs. PKA) |
|---|---|---|
| C3-hydroxymethyl (Boc-protected) | 0.8 | >100x |
| C5-boronate ester | 3.2 | 50x |
| N1-methylated analog | 12.4 | 10x |
Advanced: How can researchers address hygroscopicity and stability issues during storage?
Answer:
The hydroxymethyl group increases hygroscopicity. Mitigation strategies:
- Storage : Under argon at -20°C in amber vials to prevent oxidation .
- Lyophilization : Freeze-drying from tert-butanol/water mixtures improves long-term stability .
- Stability assays : Monitor via HPLC every 6 months; degradation products include the formyl derivative (oxidation) and pyrrolopyridine core (Boc cleavage) .
Advanced: How should contradictory bioactivity data between in vitro and in vivo models be resolved?
Answer:
Discrepancies often arise from:
- Metabolic instability : Rapid glucuronidation of the hydroxymethyl group in vivo. Solutions include prodrug strategies (e.g., acetyl-protected derivatives) .
- Solubility limitations : Use of co-solvents (e.g., 10% DMSO/PEG-400) in animal studies improves bioavailability .
- Off-target effects : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify confounding targets .
Case Study :
In dengue virus inhibition assays, in vitro EC₅₀ = 1.2 µM, but in vivo efficacy required doses >50 mg/kg. Profiling revealed off-target binding to AAK1 kinase, necessitating structural refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
